molecular formula C24H23ClFN5O2S B2872604 N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1359312-93-8

N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2872604
CAS RN: 1359312-93-8
M. Wt: 499.99
InChI Key: KCBZOHXPUMFSLF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23ClFN5O2S and its molecular weight is 499.99. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[3,4-d]pyrimidines and Related Compounds

Anti-Cancer Activity:

  • A study detailed the synthesis of fluoro-substituted benzo[b]pyran derivatives, leading to compounds with significant anticancer activity against lung, breast, and CNS cancer cell lines. Although not directly related, the chemical manipulation to incorporate fluorine and specific structural moieties could suggest similar strategies for enhancing the anticancer potential of the specified compound (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Activities:

  • The synthesis of novel compounds, including those based on pyrazole and thiazolidinone derivatives, demonstrated significant anti-inflammatory activity. This suggests that the core structure of the compound might be tailored to explore anti-inflammatory properties (Sunder & Maleraju, 2013).

Neuroinflammation Imaging:

  • Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Such compounds, especially when fluorinated, showed high affinity for TSPO, suggesting potential applications in neuroinflammation imaging through PET (Damont et al., 2015).

Antimicrobial Activities:

  • A range of N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives demonstrated potent antimicrobial activities. This highlights the broad spectrum of biological activities associated with pyrazolo[3,4-d]pyrimidine analogues and their potential as antimicrobial agents (Hawas et al., 2012).

Antitumor Evaluation:

  • Compounds derived from cyclohexanone, including various heterocyclic derivatives, were synthesized and showed antitumor activity against different cancer cell lines. This indicates the potential for structural analogues of the specified compound to be evaluated for antitumor activities (Shams et al., 2010).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-17-6-10-19(26)11-7-17)34-14-20(32)27-12-16-4-8-18(25)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBZOHXPUMFSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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